2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Anticonvulsant activity Maximal electroshock seizure model Structure-activity relationship

2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 329080-47-9) is a synthetic N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative belonging to the phenylpiperazine-acetamide class. The compound incorporates a 4-phenylpiperazine moiety linked via an acetamide bridge to a 3-trifluoromethylanilide group, yielding the molecular formula C₁₉H₂₀F₃N₃O and a molecular weight of 363.4 g/mol.

Molecular Formula C19H20F3N3O
Molecular Weight 363.384
CAS No. 329080-47-9
Cat. No. B2596114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
CAS329080-47-9
Molecular FormulaC19H20F3N3O
Molecular Weight363.384
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C19H20F3N3O/c20-19(21,22)15-5-4-6-16(13-15)23-18(26)14-24-9-11-25(12-10-24)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,23,26)
InChIKeyCCQNMQPDEUYZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 329080-47-9): Chemical Identity, Class, and Procurement-Relevant Characteristics


2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 329080-47-9) is a synthetic N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative belonging to the phenylpiperazine-acetamide class. The compound incorporates a 4-phenylpiperazine moiety linked via an acetamide bridge to a 3-trifluoromethylanilide group, yielding the molecular formula C₁₉H₂₀F₃N₃O and a molecular weight of 363.4 g/mol . It was reported as compound 14 within a systematic structure-activity relationship (SAR) study of anticonvulsant phenylacetamides, where the 3-trifluoromethyl substituent on the anilide ring was identified as essential for conferring in vivo anticonvulsant protection, in contrast to the majority of corresponding 3-chloroanilide analogs that proved inactive [1].

Why In-Class N-Phenylpiperazine-Acetamide Analogs Cannot Be Substituted for 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide: Evidence of Substituent-Dependent Activity Switching


Within the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, anticonvulsant activity is not a class-wide property but is exquisitely dependent on the electronic nature of the anilide substituent. The 3-trifluoromethylanilide sub-series (compounds 14–24), to which the target compound belongs, demonstrated anticonvulsant protection in the maximal electroshock (MES) seizure model, whereas all but two of the eleven corresponding 3-chloroanilide derivatives (compounds 3–13) were entirely inactive [1]. Furthermore, within the 3-trifluoromethylanilide group, the specific substituent pattern on the phenylpiperazine ring modulates both the time-of-onset and neurotoxicity profile: the target compound (unsubstituted phenylpiperazine, clog P 3.51) provided MES protection at 4 h post-i.p. administration at 100 mg/kg without neurotoxicity at that dose, while other analogs with electron-withdrawing phenylpiperazine substituents displayed divergent efficacy, toxicity, and pharmacokinetic profiles [1]. These non-interchangeable SAR profiles, rooted in quantifiable differences in lipophilicity and target engagement, render simple generic replacement of one series member by another unreliable for research consistency.

Quantitative Differentiation Evidence for 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS 329080-47-9) Versus Closest Structural Analogs and Reference Drugs


MES Anticonvulsant Activity: 3-Trifluoromethylanilide vs. 3-Chloroanilide Subclass Comparison

The target compound (14 in the Kamiński et al. 2015 study), bearing a 3-trifluoromethyl substituent on the anilide ring, demonstrated clear anticonvulsant protection in the maximal electroshock (MES) seizure model in mice following intraperitoneal (i.p.) administration at 100 mg/kg, with protection observed at the 4 h time point. In stark contrast, 9 out of 11 structurally analogous 3-chloroanilide derivatives (compounds 3–11, bearing Cl instead of CF₃ at the anilide 3-position) showed no anticonvulsant protection at any dose tested (30, 100, or 300 mg/kg) at either 0.5 h or 4 h time points [1]. This represents a qualitative activity switch driven by a single anilide substituent change, with 82% of chloro-analogs inactive.

Anticonvulsant activity Maximal electroshock seizure model Structure-activity relationship

Neurotoxicity Risk Differentiation: Unsubstituted Phenylpiperazine vs. 4-Fluorophenylpiperazine Analog

The target compound (14, R₂ = H on phenylpiperazine) displayed a more favorable acute neurotoxicity profile than the closely related 4-fluorophenylpiperazine analog 19 (R₂ = 4-F). Compound 14 showed MES protection at 100 mg/kg (i.p., 4 h) with no neurotoxicity at this dose; neurotoxicity appeared only at 300 mg/kg, accompanied by respiratory depression. In contrast, compound 19 displayed neurotoxicity at 300 mg/kg without the respiratory depression signal but with a different time-efficacy profile (protection at both 0.5 h and 4 h) [1]. This demonstrates that even among active 3-trifluoromethylanilides, the phenylpiperazine substituent modulates the neurotoxicity dose threshold and manifestation, influencing the preclinical safety window.

Neurotoxicity Rotarod test Safety margin

Lipophilicity-Dependent Pharmacokinetic Onset: Delayed but Sustained Protection Pattern

The target compound (14, clog P = 3.51) exhibited a delayed-onset, long-duration anticonvulsant profile, with MES protection evident only at the 4 h post-i.p. time point in mice, not at 0.5 h. This pattern was shared by other lipophilic phenylpiperazine derivatives (compounds 16, 18, 20; clog P values 3.67–4.43), whereas the less lipophilic morpholine derivative 24 (clog P = 1.28) showed protection exclusively at the early 0.5 h time point [1]. The authors attributed this to higher peripheral tissue affinity of lipophilic analogs, resulting in slower CNS distribution [1]. This lipophilicity-driven temporal shift in efficacy onset is a quantifiable property that can be exploited or must be accounted for in experimental design.

Lipophilicity clog P Pharmacokinetic onset Duration of action

Comparative In Vivo Anti-MES Potency Relative to Reference Antiepileptic Drugs Valproic Acid and Phenytoin — Class-Level Inference

Although ED₅₀ quantification was performed for the more potent 3,5-bis(trifluoromethyl) analog 20 rather than for the target compound 14, class-level data place the 3-trifluoromethylanilide series in a defined potency window relative to clinical antiepileptic drugs. Compound 20 demonstrated an oral ED₅₀ (MES, rat) of 52.30 mg/kg, which is approximately 9.3-fold more potent than valproic acid (ED₅₀ 485 mg/kg) but approximately 1.9-fold less potent than phenytoin (ED₅₀ 28.10 mg/kg) [1]. Crucially, compound 20 also exhibited a protective index (PI = TD₅₀/ED₅₀) of >9.56, substantially more favorable than valproic acid (PI = 1.6) and phenytoin (PI > 3.6) [1]. While not directly measured for the target compound 14, these data define the potency neighborhood for the 3-trifluoromethylanilide subclass and support its positioning as a scaffold with a more attractive safety margin than the two reference AEDs.

In vivo efficacy ED50 Protective index Reference AEDs

Recommended Research and Industrial Application Scenarios for 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Based on Quantitative Differentiation Evidence


Pharmacophore Validation Studies Requiring a 3-Trifluoromethylanilide MES-Active Scaffold with Defined Inactivity of the 3-Chloro Counterpart

The target compound serves as an essential tool for structure-activity relationship (SAR) studies aimed at confirming the indispensable role of the 3-trifluoromethyl group on the anilide ring for anticonvulsant activity. As demonstrated in the Kamiński et al. 2015 study, the compound (14) is active in the MES seizure model at 100 mg/kg i.p. whereas 82% of directly comparable 3-chloroanilide analogs (3–11) are completely inactive [1]. This stark activity dichotomy enables researchers to use the compound as a positive control for fluorine-dependent anticonvulsant pharmacophore mapping, with the chloro-analogs serving as built-in negative controls.

Delayed-Onset, Sustained-Duration Anticonvulsant Experimental Models Requiring Lipophilicity-Driven Pharmacokinetic Profiling

With a calculated log P of 3.51, the target compound exhibits a delayed but sustained anticonvulsant protection profile (onset at 4 h post-i.p.), distinguishing it from less lipophilic analogs such as the morpholine derivative 24 (clog P = 1.28, onset at 0.5 h) [1]. This property makes the compound suitable for studies investigating the relationship between lipophilicity and CNS distribution kinetics, or for seizure models where sustained protection at later time points is experimentally desirable. Procurement of the compound for such studies should be accompanied by confirmation of lipophilicity-matched comparators.

Preclinical Neurotoxicity Profiling and Safety Margin Benchmarking of Phenylpiperazine-Acetamide Derivatives

The target compound's neurotoxicity profile—absent at the anticonvulsant-effective dose (100 mg/kg i.p.) but present with respiratory depression at 300 mg/kg [1]—provides a defined benchmark for safety margin studies within the phenylpiperazine-acetamide class. When compared to the 4-fluorophenyl analog 19 (neurotoxicity at 300 mg/kg without respiratory depression), the compound illustrates how subtle substituent changes on the phenylpiperazine ring alter both the dose-toxicity relationship and the qualitative toxicity manifestation [1]. This makes the compound a valuable reference standard for toxicology-focused medicinal chemistry programs.

In Vitro Sodium Channel Binding Studies to Investigate Non-Canonical Anticonvulsant Mechanisms

Although direct sodium channel binding data for the target compound 14 were not reported, the class-representative 3-trifluoromethylanilide compound 20 exhibited only moderate inhibition of [³H]batrachotoxin binding to rat brain voltage-sensitive sodium channels (46.7% inhibition at 500 μM) [1], suggesting that MES activity in this series may involve mechanisms beyond canonical sodium channel blockade. The target compound, sharing the 3-trifluoromethylanilide pharmacophore, can be employed in comparative mechanistic studies to identify alternative molecular targets contributing to anticonvulsant efficacy, particularly for research into therapy-resistant epilepsy where sodium channel-targeted drugs show limited effectiveness.

Quote Request

Request a Quote for 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.